molecular formula C11H10FO4- B1149479 2-ACETOXY-5-FLUOROBENZYLACETATE CAS No. 100754-78-7

2-ACETOXY-5-FLUOROBENZYLACETATE

Cat. No.: B1149479
CAS No.: 100754-78-7
M. Wt: 225.19 g/mol
InChI Key: JBYOXDQKSNSFMO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-5-fluorobenzylacetate typically involves the acetylation of 5-fluorobenzyl alcohol. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-5-fluorobenzylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 5-Fluorobenzyl alcohol and acetic acid.

    Substitution: Various substituted benzyl acetates depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

2-Acetoxy-5-fluorobenzylacetate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetoxy-5-fluorobenzylacetate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 5-fluorobenzyl alcohol, which may interact with various enzymes and receptors in biological systems. The fluorine atom in the compound can also participate in hydrogen bonding and other interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetoxybenzylacetate
  • 5-Fluorobenzylacetate
  • 2-Acetoxy-4-fluorobenzylacetate

Uniqueness

2-Acetoxy-5-fluorobenzylacetate is unique due to the presence of both acetoxy and fluorine functional groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .

Properties

CAS No.

100754-78-7

Molecular Formula

C11H10FO4-

Molecular Weight

225.19 g/mol

IUPAC Name

2-acetyloxy-3-(3-fluorophenyl)propanoate

InChI

InChI=1S/C11H11FO4/c1-7(13)16-10(11(14)15)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,14,15)/p-1

InChI Key

JBYOXDQKSNSFMO-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OC(CC1=CC(=CC=C1)F)C(=O)[O-]

Synonyms

2-ACETOXY-5-FLUOROBENZYLACETATE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.